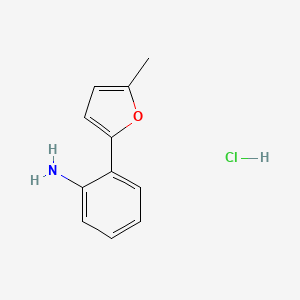

2-(5-Methyl-2-furyl)aniline hydrochloride

Description

Significance of Furan (B31954) and Aniline (B41778) Moieties in Contemporary Molecular Science

The furan moiety , a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic chemistry. Its aromaticity, coupled with the electron-donating nature of the oxygen atom, imparts distinct reactivity. Furan rings are present in a wide array of natural products and pharmacologically active compounds, contributing to their biological profiles. The furan nucleus is recognized as a versatile scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The aniline moiety , consisting of an amino group attached to a benzene (B151609) ring, is another fundamental building block in chemical synthesis. It serves as a precursor for a vast number of dyes, polymers, and pharmaceuticals. The amino group significantly influences the electronic properties of the aromatic ring, making it susceptible to various chemical transformations. While the aniline scaffold is a key component in many successful drugs, its potential for metabolic activation to toxic species is a critical consideration in medicinal chemistry.

The combination of these two moieties in a compound like 2-(5-Methyl-2-furyl)aniline hydrochloride results in a molecule with a rich chemical character, offering potential for diverse applications.

Historical Context and Evolution of Furan- and Aniline-Derived Compounds

The history of furan chemistry dates back to the 18th century with the discovery of 2-furoic acid. However, it was the investigation of furfural (B47365), readily obtainable from agricultural waste, in the early 20th century that significantly expanded the field. The Paal-Knorr synthesis, discovered in 1884, provided a versatile method for synthesizing substituted furans and remains a staple in organic synthesis.

The story of aniline is deeply intertwined with the birth of the synthetic dye industry. First isolated in 1826, its commercial importance skyrocketed after William Henry Perkin's accidental discovery of the synthetic dye mauveine in 1856. This event catalyzed the growth of the chemical industry and led to the synthesis of a plethora of aniline derivatives, many of which found applications in medicine, such as the sulfa drugs.

The development of hybrid molecules incorporating both furan and aniline is a more recent endeavor, driven by the ongoing search for novel chemical entities with specific functions.

Overview of Heterocyclic Amine Hydrochloride Salts in Chemical Research

In chemical and pharmaceutical research, organic bases, such as amines, are frequently converted into their hydrochloride salts. This practice offers several advantages. The formation of a hydrochloride salt from a heterocyclic amine like 2-(5-Methyl-2-furyl)aniline significantly enhances its water solubility and stability. The salt form is typically a crystalline solid, which is easier to handle, purify, and formulate compared to the often-oily free base. The conversion to a hydrochloride salt is a straightforward acid-base reaction and is a common strategy to improve the physicochemical properties of amine-containing compounds for research and development.

Detailed Research Findings on this compound

While "this compound" is commercially available as a research chemical, detailed scientific studies focusing exclusively on this specific compound are not extensively documented in publicly available literature. However, based on the well-established chemistry of its constituent furan and aniline moieties, a plausible synthetic route and expected chemical properties can be outlined.

A probable synthetic approach to the parent compound, 2-(5-Methyl-2-furyl)aniline, involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would likely involve the reaction of 2-bromo-5-methylfuran (B145496) with 2-aminophenylboronic acid or its corresponding ester.

Following the synthesis of the free base, the hydrochloride salt can be readily prepared by treating a solution of 2-(5-Methyl-2-furyl)aniline in an appropriate organic solvent with hydrochloric acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol chemicalbook.com |

| Appearance | (Expected) Crystalline solid |

| Solubility | (Expected) Soluble in water and polar organic solvents |

Table 2: Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals corresponding to the methyl group on the furan ring, aromatic protons of both the furan and aniline rings, and the amine protons (which may be broad and exchangeable). |

| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons of both rings, and the carbon atoms of the furan ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the ammonium (B1175870) salt, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O-C stretching of the furan ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base [C₁₁H₁₁NO]⁺ upon loss of HCl. |

It is important to note that the data in Table 2 is predictive and would require experimental verification. The biological activities of this specific compound have not been extensively reported, but based on related furan-aniline structures, it could be a subject of investigation for its potential pharmacological properties.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12;/h2-7H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJWTVAHEKRASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386323 | |

| Record name | 2-(5-Methyl-2-furyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-85-4 | |

| Record name | 2-(5-Methyl-2-furyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 5 Methyl 2 Furyl Aniline Hydrochloride

De Novo Construction of the 2-(5-Methyl-2-furyl)aniline Core

The assembly of the 2-(5-methyl-2-furyl)aniline core structure necessitates a systematic approach, beginning with the regioselective functionalization of a furan (B31954) precursor, followed by the introduction of the anilino moiety, and culminating in the formation of the hydrochloride salt.

Regioselective Functionalization of Furan Precursors

The furan ring, a key component of the target molecule, can be selectively functionalized to introduce the necessary substituents at the 2 and 5 positions. Methodologies for achieving this often rely on directed ortho-metalation and electrophilic aromatic substitution. sci-hub.box The choice of directing group is crucial for achieving high regioselectivity. For instance, the use of an oxazoline (B21484) directing group on the furan ring can facilitate metalation at the adjacent position, allowing for the introduction of various electrophiles. sci-hub.box

Another approach involves the tandem directed ortho-metalation reaction followed by an electrophilic aromatic substitution, which allows for the synthesis of tri- and tetrasubstituted furan derivatives from commercially available starting materials. sci-hub.box This strategy can be employed to install the desired methyl group at the 5-position and a suitable functional group at the 2-position for subsequent coupling reactions.

Introduction and Derivatization of the Anilino Moiety

With a suitably functionalized furan precursor in hand, the next critical step is the introduction of the anilino moiety. This is typically achieved through modern cross-coupling reactions, which have largely superseded older, harsher methods. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two of the most powerful and versatile methods for forming the crucial aryl-furan C-N or C-C bond, respectively.

In the context of a Buchwald-Hartwig amination, a 2-halo-5-methylfuran would be coupled with aniline (B41778) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical and often depends on the specific substrates being coupled. rug.nl Alternatively, a Suzuki-Miyaura coupling can be employed by reacting a 5-methyl-2-furylboronic acid or its trifluoroborate salt with a 2-haloaniline derivative. nih.gov This approach benefits from the commercial availability of a wide range of boronic acids and their relative stability.

Salt Formation Strategies for Hydrochloride Generation

The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the basic aniline nitrogen reacts with hydrochloric acid. A common and convenient method involves dissolving the free base, 2-(5-methyl-2-furyl)aniline, in a suitable solvent and treating it with a solution of hydrochloric acid. youtube.comresearchgate.net

The aniline can be mixed with concentrated hydrochloric acid, and the resulting solution is then evaporated to dryness. researchgate.netorgsyn.org The resulting aniline hydrochloride can be further dried in an oven to remove any residual moisture. orgsyn.org Another approach is to react molar equivalents of the aniline and hydrochloric acid and then boil the solution to dryness to crystallize the hydrochloride salt. youtube.com The use of a slight excess of hydrochloric acid can be beneficial as any unreacted acid will be removed during the evaporation process. youtube.com

Multistep Synthetic Pathways and Key Intermediates

The synthesis of 2-(5-methyl-2-furyl)aniline hydrochloride is inherently a multistep process that relies on the preparation of key intermediates. These intermediates, namely 5-methyl-2-substituted furan derivatives and appropriately functionalized aniline precursors, are then brought together in a strategic coupling reaction.

Synthesis of 5-Methyl-2-substituted Furan Derivatives

The synthesis of 5-methyl-2-substituted furan derivatives often begins with readily available starting materials such as 5-methylfurfural (B50972). wikipedia.orgorgsyn.org 5-Methylfurfural can be synthesized from the dehydration of sucrose (B13894) and other cellulose (B213188) products. wikipedia.org From 5-methylfurfural, a variety of transformations can be performed to introduce different functional groups at the 2-position. For example, oxidation of the aldehyde group can yield a carboxylic acid, which can then be converted to an ester or an amide.

Alternatively, 5-substituted-2-furaldehydes can be prepared via palladium-catalyzed cross-coupling reactions of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. nih.gov This method provides a facile route to a wide range of derivatives under mild conditions. nih.gov For the purpose of coupling with an aniline derivative, a particularly useful intermediate is a 2-halo-5-methylfuran, such as 2-bromo-5-methylfuran (B145496), or a 5-methyl-2-furylboronic acid derivative. The synthesis of potassium 5-methylfuran-2-yltrifluoroborate has been reported and has been shown to be an effective coupling partner in Suzuki-Miyaura reactions. nih.gov

Strategic Coupling Reactions for Aryl-Furan Linkage

The cornerstone of the synthesis is the strategic coupling reaction that forms the bond between the furan and aniline rings. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient method for this transformation. libretexts.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.org

In a plausible synthetic route to 2-(5-methyl-2-furyl)aniline, potassium 5-methylfuran-2-yltrifluoroborate can be coupled with a 2-haloaniline, such as 2-bromoaniline (B46623) or 2-chloroaniline, in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates with aryl halides, which can be adapted for the synthesis of the target molecule. nih.gov

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂ | RuPhos | K₂CO₃ | THF/H₂O | 80 | Excellent |

| 4-Chlorobenzonitrile | Pd(OAc)₂ | RuPhos | K₂CO₃ | THF/H₂O | 80 | Moderate |

| Various Aryl Bromides | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |

| Various Aryl Chlorides | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |

The data indicates that aryl bromides generally give excellent yields, while aryl chlorides can also be effective coupling partners, albeit sometimes with lower yields. nih.gov The use of bulky, electron-rich phosphine ligands like RuPhos and SPhos is often beneficial for these types of transformations.

Exploration of Domino and Multicomponent Reaction Sequences

Domino and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecules from simple precursors in a single operation. These reactions minimize waste, time, and resources by avoiding the isolation of intermediates.

Domino Reactions: A domino, or cascade, reaction involves two or more bond-forming transformations that occur consecutively in a one-pot process. For the synthesis of the 2-arylfuran core, a potential domino sequence could involve an initial coupling reaction followed by an intramolecular cyclization. For instance, a palladium-catalyzed three-component cyclization can produce polysubstituted furans from readily available substrates in good yields. organic-chemistry.org Another approach involves the reaction of 2H-azirines with acylketenes generated from furan-2,3-diones, leading to complex heterocyclic systems through a domino process. nih.govnih.gov While not directly yielding the target compound, these methodologies showcase the power of domino sequences in constructing the furan moiety.

Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a single reaction vessel to form a product that incorporates substantial portions of all reactants. rsc.org The synthesis of substituted anilines is an area where MCRs have proven effective. A metal-free three-component cascade reaction has been developed to synthesize meta-substituted anilines using acetone, amines, and 1,3-diketones. bohrium.com This approach is scalable and can be performed under conventional heating or microwave irradiation. bohrium.com While this specific reaction yields meta-substituted anilines, the principle could be adapted. For instance, a hypothetical MCR for 2-(5-Methyl-2-furyl)aniline could involve a substituted furan, an amine source, and a third component to build the aniline ring in a convergent manner. The development of novel MCRs remains a highly desirable goal for generating aniline derivatives efficiently. beilstein-journals.orgresearchgate.net

| Reaction Type | Key Features | Potential Application for Target Compound |

| Domino Reaction | Multiple bond-forming steps in one pot; avoids intermediate isolation. | Synthesis of the polysubstituted furan core prior to or concurrent with aniline coupling. |

| Multicomponent Reaction | Three or more reactants combine in a single step; high atom economy. | One-pot synthesis of the substituted aniline ring from simple precursors. rsc.orgbohrium.com |

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways with high selectivity and efficiency. Both transition metal and acid catalysis are pivotal in the synthesis of furan and aniline derivatives.

Transition metal catalysis, particularly with palladium, is a cornerstone for the formation of carbon-carbon bonds between aryl and heteroaryl rings. researchgate.net The Suzuki cross-coupling reaction is a highly versatile method for this purpose, involving the reaction of an organoboron compound with an organohalide. nih.gov

A plausible and highly effective route to 2-(5-Methyl-2-furyl)aniline involves the Suzuki coupling of 5-methyl-2-furylboronic acid with 2-bromoaniline or 2-iodoaniline. This reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent system. Aqueous media are often employed, aligning with green chemistry principles. nih.gov Numerous palladium catalysts, including phosphine-free systems, have been developed to effectively couple aryl halides with furan substrates. researchgate.net Iron-catalyzed C-C bond formation has also been explored as a more abundant and environmentally friendly alternative to palladium. researchgate.net

| Catalyst/System | Substrates | Conditions | Outcome |

| Pd(OAc)₂/KOAc | 3-bromofuran (B129083), aryl bromides | DMA | C2,C5-diarylated 3-bromofuran derivatives researchgate.net |

| Pd(II) complex | 2-(4-bromophenyl)benzofuran, arylboronic acids | K₂CO₃, EtOH/H₂O, 80 °C | Biaryl-containing benzofurans in good to excellent yields nih.gov |

| K₃[Fe(CN)₆] | 2-substituted furans, anilines | Mild conditions | 5-aryl-2-substituted furan derivatives researchgate.net |

| Copper(I) salts | Acetophenones, electron-deficient alkynes | Di-tert-butyl peroxide | Multisubstituted furans via C(sp³)-H bond functionalization organic-chemistry.org |

Acid-catalyzed reactions are crucial for synthesizing certain heterocyclic structures. While direct acid-catalyzed coupling between an aniline and a furan ring to form the target C-C bond is not a standard method, acid catalysis is vital for the synthesis of the furan ring itself. Furan compounds with electron-withdrawing substituents are stable in acidic solutions, allowing for condensation reactions. scispace.com For example, aldehydes can condense with methyl 2-furoate in concentrated sulfuric acid to yield bis(5-carbomethoxy-2-furyl)methane derivatives. scispace.com

The Paal-Knorr synthesis is a classic acid-catalyzed method to produce furans from 1,4-dicarbonyl compounds. A potential route to the target molecule could involve the synthesis of an appropriate 1,4-dicarbonyl precursor which, upon acid-catalyzed cyclization and dehydration, would yield the 2,5-disubstituted furan ring. Mineral acids like sulfuric acid are commonly used for such condensation and dehydration reactions. researchgate.net

Principles of Green Chemistry in Synthetic Route Optimization

The principles of green chemistry are increasingly integrated into synthetic planning to minimize environmental impact. rsc.org This involves using renewable feedstocks, developing catalytic versus stoichiometric processes, and utilizing safer solvents and reaction conditions.

The furan ring in the target molecule can be derived from biomass. frontiersin.org Furfural (B47365) and 5-(hydroxymethyl)furfural, obtained from C5 and C6 sugars, are key platform molecules that can be converted into a wide range of furan derivatives. frontiersin.orgresearchgate.net This bio-based origin aligns with the goal of using renewable resources. rsc.org

In optimizing the synthesis of this compound, several green chemistry principles can be applied:

Catalysis: Employing catalytic amounts of transition metals or acids is inherently greener than using stoichiometric reagents. researchgate.net The development of highly active catalysts reduces the required loading and minimizes metal contamination in the final product. nih.gov

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all starting materials into the final product is a core green principle.

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of a synthesis. rsc.orgnumberanalytics.com

Energy Efficiency: Using alternative energy sources like microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. bohrium.com

| Green Chemistry Principle | Application in Synthesis of Furan Derivatives |

| Renewable Feedstocks | Use of biomass-derived furfural to synthesize the furan ring. rsc.orgfrontiersin.org |

| Catalysis | Transition metal-catalyzed cross-couplings; use of solid acid catalysts. frontiersin.orgnih.gov |

| Safer Solvents | Use of water, ionic liquids, or deep eutectic solvents. rsc.orgnumberanalytics.com |

| Energy Efficiency | Microwave-assisted or continuous-flow synthesis to reduce energy use. bohrium.comnih.gov |

By integrating these advanced synthetic methodologies and green chemistry principles, chemists can develop more efficient, cost-effective, and environmentally benign routes to valuable compounds like this compound.

Elucidation of Molecular Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual protons and carbon atoms. For 2-(5-Methyl-2-furyl)aniline hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assemble a complete picture of its molecular framework.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the aniline (B41778) and methyl-furan rings. The chemical shifts (δ) are influenced by the electron density around the protons, while the coupling constants (J) reveal information about the connectivity of adjacent protons.

In a deuterated solvent such as DMSO-d₆, the aromatic protons of the aniline ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern, which can be resolved to determine the relative positions of the protons. The protons on the furan (B31954) ring would also resonate in the aromatic region, likely between δ 6.0 and 7.5 ppm. The methyl group attached to the furan ring is expected to produce a singlet in the upfield region, around δ 2.3 ppm. The presence of the hydrochloride salt would result in a broad signal for the ammonium (B1175870) protons (-NH₃⁺), the chemical shift of which can be concentration and temperature dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: This is a predicted data table as experimental data is not publicly available. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aniline-H (ortho) | 7.5 - 7.8 | m | - |

| Aniline-H (meta) | 7.2 - 7.5 | m | - |

| Aniline-H (para) | 7.0 - 7.3 | m | - |

| Furan-H3 | 6.5 - 6.8 | d | 3.0 - 3.5 |

| Furan-H4 | 6.1 - 6.4 | d | 3.0 - 3.5 |

| Methyl (-CH₃) | 2.2 - 2.4 | s | - |

| Ammonium (-NH₃⁺) | 9.0 - 11.0 | br s | - |

d: doublet, m: multiplet, s: singlet, br s: broad singlet

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the electronic environment of the carbon atoms.

The carbon atoms of the aromatic aniline and furan rings are expected to resonate in the downfield region of the spectrum, typically between δ 100 and 160 ppm. The carbon atom attached to the nitrogen will be significantly influenced by the electronegativity of the nitrogen atom. The quaternary carbons of the furan ring will also have characteristic chemical shifts. The methyl carbon is anticipated to appear in the upfield region, generally below δ 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted data table as experimental data is not publicly available. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aniline-C (ipso, attached to furan) | 125 - 130 |

| Aniline-C (ipso, attached to NH₃⁺) | 140 - 145 |

| Aniline-C (aromatic CH) | 115 - 135 |

| Furan-C2 (attached to aniline) | 150 - 155 |

| Furan-C5 (attached to methyl) | 155 - 160 |

| Furan-C3 | 110 - 115 |

| Furan-C4 | 105 - 110 |

| Methyl (-CH₃) | 13 - 16 |

Two-Dimensional NMR Correlation Experiments (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the aniline and furan ring systems. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically over two or three bonds.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. This would be particularly useful for connecting the aniline and furan rings and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is vital for determining the conformation of the molecule, such as the relative orientation of the two rings.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The presence of the ammonium group (-NH₃⁺) due to the hydrochloride salt formation is expected to result in broad absorption bands in the range of 2500-3000 cm⁻¹. The N-H bending vibrations would also be observable. The aromatic C-H stretching vibrations of the aniline and furan rings would appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the C-N stretching of the aniline moiety would also give rise to characteristic bands.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: This is a predicted data table as experimental data is not publicly available. Actual values may vary.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 2500 - 3000 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Bend (Ammonium) | 1500 - 1600 |

| C-O-C Stretch (Furan) | 1000 - 1300 |

| C-N Stretch | 1250 - 1350 |

Raman Spectroscopy

Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the molecular structure. While no specific research on the Raman spectrum of this compound is readily available, it is expected that the aromatic ring vibrations would be particularly Raman active. The symmetric vibrations of the molecule, which are often weak in the IR spectrum, would likely show strong signals in the Raman spectrum, aiding in a more complete vibrational analysis.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound, the protonated molecule, [M+H]⁺, would be analyzed. The high precision of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical vs. Experimental Mass Data for [M+H]⁺ of 2-(5-Methyl-2-furyl)aniline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂NO |

| Theoretical Monoisotopic Mass of Neutral Species (Da) | 174.0919 |

| Theoretical m/z of [M+H]⁺ (Da) | 175.0997 |

| Experimentally Determined m/z of [M+H]⁺ (Da) | Data not available in search results |

| Mass Accuracy (ppm) | Data not available in search results |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. In the case of 2-(5-Methyl-2-furyl)aniline, the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation. The fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of the atoms. Studies on related N-(2-furylmethyl)anilines suggest that a primary fragmentation pathway involves the cleavage of the C-N bond, which would lead to the formation of characteristic fragment ions. researchgate.net

Table 2: Expected Fragmentation Pattern of [M+H]⁺ of 2-(5-Methyl-2-furyl)aniline

| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment | Theoretical m/z of Fragment | Experimentally Observed m/z |

|---|---|---|---|---|

| 175.10 | [C₅H₅O]⁺ | Furfuryl cation | 81.0335 | Data not available in search results |

| 175.10 | [C₆H₈N]⁺ | Protonated aniline | 94.0657 | Data not available in search results |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule, including the extent of conjugation and the energies of electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results | π → π* |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions (a, b, c, Å) | Data not available in search results |

| Unit Cell Angles (α, β, γ, °) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z (molecules per unit cell) | Data not available in search results |

| Calculated Density (g/cm³) | Data not available in search results |

Elemental Microanalysis for Empirical Formula Validation

Elemental microanalysis is a fundamental technique used to determine the mass percentages of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretical percentages calculated from the proposed empirical formula to validate the compound's elemental composition.

Table 5: Elemental Analysis Data for C₁₁H₁₂ClNO

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 63.01 | Data not available in search results |

| Hydrogen (H) | 5.77 | Data not available in search results |

| Chlorine (Cl) | 16.91 | Data not available in search results |

| Nitrogen (N) | 6.68 | Data not available in search results |

| Oxygen (O) | 7.63 | Data not available in search results |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(5-Methyl-2-furyl)aniline |

| 2-methyl aniline |

Investigation of Chemical Reactivity and Transformative Chemistry

Reactivity at the Primary Amine Functional Group

The primary amine group on the aniline (B41778) ring is a key center for a multitude of chemical reactions due to its nucleophilic nature.

Nucleophilic Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in nucleophilic acyl substitution and alkylation reactions.

Acylation: This reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). It proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent elimination of the leaving group (e.g., chloride) results in the formation of a stable amide. This transformation is fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular structures.

Alkylation: The primary amine can also undergo alkylation with alkyl halides or other alkylating agents. However, this reaction is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov Catalytic methods, sometimes employing visible light, have been developed to achieve more selective N-alkylation of anilines. nih.gov For instance, para-alkylation of anilines can be achieved using specific catalysts like H2O·B(C6F5)3 with alkenes as alkylating agents. le.ac.ukresearchgate.net Fluoroalkylation of aniline derivatives has also been demonstrated using visible light photocatalysis. conicet.gov.ar

Table 1: Representative Nucleophilic Acylation and Alkylation Reactions of Anilines This table illustrates general reactions applicable to the primary amine of 2-(5-Methyl-2-furyl)aniline.

Condensation and Imine Formation

The primary amine of 2-(5-Methyl-2-furyl)aniline can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of imines is a reversible process, but the equilibrium can be driven towards the product by removing water. nih.gov Studies on the reaction of 5-methylfurfural (B50972) with aniline have provided insights into the kinetics of such condensations. researchgate.netmdpi.com These imine derivatives are valuable intermediates in organic synthesis, capable of undergoing further transformations. rsc.org

Diazotization and Subsequent Transformations

Aromatic primary amines, such as the one in 2-(5-Methyl-2-furyl)aniline, can be converted into diazonium salts through a process called diazotization. researchgate.net This reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). google.comgoogle.com The resulting diazonium salt (Ar-N₂⁺Cl⁻) is a highly versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities onto the aromatic ring. researchgate.net

Table 2: Common Transformations of Aryl Diazonium Salts This table outlines potential reactions following the diazotization of 2-(5-Methyl-2-furyl)aniline.

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle and is significantly more reactive towards electrophilic substitution than benzene (B151609). uomustansiriyah.edu.iq Substitution typically occurs at the C5 (or α) position, which is adjacent to the oxygen atom, as the intermediate carbocation is most effectively stabilized by resonance. In 2-(5-Methyl-2-furyl)aniline, the C5 position is already substituted with a methyl group. Therefore, electrophilic attack is most likely to occur at the C3 or C4 positions, with the C3 position being generally less favored. The aniline substituent on the furan ring will also influence the regioselectivity of these reactions. Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. osi.lvresearchgate.net However, the high reactivity of the furan ring means that harsh reaction conditions can lead to polymerization or ring-opening. uomustansiriyah.edu.iq

Reactivity and Derivatization of the Methyl Substituent

The methyl group attached to the furan ring at the C5 position is also a site for potential chemical modification. While typically less reactive than the ring itself, it can undergo free-radical halogenation, particularly at the benzylic-like position, using reagents such as N-bromosuccinimide (NBS) under UV irradiation. The resulting halomethyl derivative can then serve as a handle for introducing other functional groups via nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid is also a possible transformation, though it may require conditions that are carefully chosen to avoid degradation of the sensitive furan ring.

Ring-Opening and Cyclization Reactions of Furan-Containing Systems

The furan ring, despite its aromaticity, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. mdpi.com For 2-(o-aminophenyl)furans, acid-catalyzed reactions can lead to ring-opening followed by a ring-closing cascade, resulting in the formation of indole (B1671886) or quinoline (B57606) derivatives. researchgate.netdntb.gov.ua For instance, the interaction of 2-(o-aminophenyl)furans with aldehydes under acidic conditions can trigger a Pictet-Spengler-like reaction, where the furan ring opens and subsequently closes to form an indole ring. researchgate.net Similarly, treatment with reagents like phosphorus oxychloride (POCl₃) can induce a Bischler-Napieralski-type cyclization, yielding quinolines. researchgate.net These transformations highlight the furan ring's ability to act as a masked 1,4-dicarbonyl equivalent, providing synthetic routes to other important heterocyclic systems. nih.govosi.lvresearchgate.net

Acid-Base Equilibria and Stability of the Hydrochloride Salt in Diverse Media

The hydrochloride salt of 2-(5-Methyl-2-furyl)aniline exists as a protonated species, where the acidic proton is associated with the amino group. The stability and reactivity of this salt are intrinsically linked to the acid-base equilibrium between the protonated anilinium form and its neutral (free base) counterpart. This equilibrium is dictated by the pKa of the conjugate acid and the pH of the surrounding medium.

Acid-Base Equilibria

Aromatic amines are generally weak bases. The basicity of the nitrogen atom in 2-(5-Methyl-2-furyl)aniline is a result of the lone pair of electrons on the nitrogen. However, this basicity is significantly reduced compared to aliphatic amines because the lone pair can be delocalized into the aromatic π-system of the aniline ring. This resonance effect decreases the electron density on the nitrogen, making it less available to accept a proton.

The equilibrium can be represented as follows:

C₁₁H₁₁NO-NH₃⁺ + H₂O ⇌ C₁₁H₁₁NO-NH₂ + H₃O⁺

The position of this equilibrium is dependent on the pH of the solution.

In acidic media (low pH): The equilibrium shifts to the left. The compound predominantly exists in its protonated, water-soluble hydrochloride salt form.

In basic media (high pH): The equilibrium shifts to the right. The anilinium ion is deprotonated to yield the free base, 2-(5-Methyl-2-furyl)aniline, which is generally less soluble in water but more soluble in organic solvents.

The stability of the hydrochloride salt itself is generally high in the solid state. However, in solution, its stability is pH-dependent and tied to the stability of the molecule as a whole.

Stability in Diverse Media

The stability of 2-(5-Methyl-2-furyl)aniline hydrochloride has been assessed under various conditions to understand its degradation pathways. These studies, often part of forced degradation protocols, expose the compound to stress conditions like acid and base hydrolysis, oxidation, and photolysis.

Hydrolytic Stability:

The molecule possesses two key structural motifs susceptible to hydrolysis: the furan ring and the aniline moiety.

Acid-Catalyzed Furan Ring Opening: The furan ring is known to be susceptible to acid-catalyzed hydrolysis. The mechanism typically involves the protonation of the furan ring, most likely at the α-carbon adjacent to the oxygen atom, followed by a nucleophilic attack by water. This leads to ring opening and the formation of dicarbonyl compounds. For 2-(5-Methyl-2-furyl)aniline, this would likely result in the formation of a 1,4-dicarbonyl species. The rate of this degradation is expected to increase significantly in strongly acidic conditions and at elevated temperatures.

Stability in Neutral and Basic Media: In neutral and basic aqueous solutions, the furan ring is generally more stable. Aromatic amines can be susceptible to degradation, but this is often less pronounced than the acid-catalyzed degradation of the furan moiety. Studies on various aromatic amines have shown that storage at a neutral or slightly acidic pH can be optimal for stability.

Oxidative Stability:

Both the aniline and furan moieties are susceptible to oxidation.

The aniline group can be oxidized, which often leads to the formation of colored degradation products and polymerization. Aromatic amines are known to darken upon exposure to air and light.

The furan ring can also undergo oxidation, potentially leading to ring-opened products or other complex structures.

Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) would be necessary to identify the specific oxidative degradation products.

Hypothetical Forced Degradation Data:

To illustrate the expected stability profile, the following table presents hypothetical data from a forced degradation study on this compound. These values are not based on experimental results for this specific compound but are representative of findings for similar chemical structures.

| Stress Condition | Conditions | Hypothetical % Degradation | Major Hypothetical Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | 15-25% | Ring-opened dicarbonyl compounds |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | 5-10% | Oxidative and polymeric byproducts |

| Oxidation | 3% H₂O₂, RT, 24h | 10-20% | N-oxides, ring-opened products, colored polymers |

| Thermal | 80 °C, 48h | < 5% | Minor unspecified degradants |

| Photolytic | ICH Q1B exposure | 5-15% | Colored oxidative byproducts |

This table is for illustrative purposes only and is based on the general chemical properties of furans and anilines.

Summary of Stability:

The data suggests that the primary liability for this compound in solution is the acid-catalyzed degradation of the furan ring. The compound is expected to be most stable in neutral to slightly acidic aqueous solutions, protected from light and strong oxidizing agents. The hydrochloride salt form enhances water solubility and is stable in the solid state, but in solution, the pH of the medium is the critical factor governing its degradation profile.

Applications in Coordination Chemistry

2-(5-Methyl-2-furyl)aniline as a Ligand Precursor

2-(5-Methyl-2-furyl)aniline, the free base form of the hydrochloride salt, is a promising precursor for the synthesis of ligands in coordination chemistry. Its structure features a soft N-donor from the aniline (B41778) moiety and a potential O-donor from the furan (B31954) ring, allowing for possible chelation with metal ions. The methyl group on the furan ring can also influence the ligand's steric and electronic properties, which in turn can affect the stability and geometry of the resulting metal complexes. The hydrochloride salt can be readily converted to the free aniline for use in complexation reactions, typically by treatment with a mild base.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 2-(5-methyl-2-furyl)aniline would likely involve the reaction of the ligand with various metal salts in a suitable solvent. The choice of solvent and reaction conditions would be crucial in obtaining crystalline products suitable for further analysis.

Transition metal ions such as Cu(II), Ni(II), Co(II), Zn(II), and Pd(II) are expected to form stable complexes with 2-(5-methyl-2-furyl)aniline. The coordination number and geometry of these complexes would depend on the metal ion, the ligand-to-metal ratio, and the presence of counter-ions or solvent molecules. For instance, Cu(II) and Pd(II) could potentially form square planar complexes, while Co(II), Ni(II), and Zn(II) might favor tetrahedral or octahedral geometries.

The spectroscopic characterization of these hypothetical complexes would be essential to determine their coordination modes and geometries.

Infrared (IR) Spectroscopy: Changes in the N-H stretching frequency of the aniline group and the C-O-C vibrations of the furan ring in the IR spectrum upon complexation would provide evidence of coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes would offer insights into the d-d transitions of the metal ions and the ligand-to-metal charge transfer bands, which are indicative of the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II) and Pd(II), ¹H and ¹³C NMR spectroscopy would be invaluable in elucidating the structure of the complex in solution.

A hypothetical data table summarizing expected spectroscopic shifts is presented below.

| Metal Ion | Coordination Geometry | Expected UV-Vis Bands (nm) | Expected IR Shift (Δν, cm⁻¹) N-H |

| Cu(II) | Square Planar/Octahedral | 600-800 (d-d) | ~50-100 |

| Ni(II) | Octahedral | 400-450, 650-750 (d-d) | ~50-100 |

| Co(II) | Tetrahedral/Octahedral | 500-600 (d-d) | ~50-100 |

| Zn(II) | Tetrahedral | LMCT bands only | ~50-100 |

| Pd(II) | Square Planar | 350-450 (d-d) | ~50-100 |

Note: This table is predictive and based on general principles of coordination chemistry.

Photophysical Properties of Coordination Compounds (e.g., Photoluminescence)

The photophysical properties of coordination compounds are of significant interest for applications in sensing, imaging, and materials science. Metal complexes of ligands containing aromatic and heteroaromatic rings can exhibit photoluminescence. The coordination of 2-(5-methyl-2-furyl)aniline to metal ions, particularly closed-shell ions like Zn(II), could lead to fluorescent materials. The emission properties would be dependent on the nature of the metal ion and the rigidity of the resulting complex.

Design Principles for Tunable Metal Coordination and Supramolecular Assembly

The design of coordination compounds with specific properties can be achieved by modifying the ligand structure. For 2-(5-methyl-2-furyl)aniline, introducing different substituents on the aniline or furan rings could tune the electronic and steric properties of the ligand. This, in turn, would influence the coordination geometry, stability, and photophysical properties of the resulting metal complexes. Furthermore, the presence of potential hydrogen bonding sites (the N-H group) could be exploited to direct the self-assembly of metal complexes into higher-order supramolecular structures. The interplay of coordination bonds and non-covalent interactions is a key principle in the design of functional supramolecular materials.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These methods provide a theoretical framework to understand molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Analysis (e.g., HOMO-LUMO Energy Gaps)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. irjweb.com A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.commalayajournal.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For a molecule like 2-(5-Methyl-2-furyl)aniline hydrochloride, a DFT analysis would provide the energies of the HOMO and LUMO. This data would help in understanding its charge transfer interactions. For instance, in a study on a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com A similar calculation for this compound would be invaluable.

Illustrative Data Table for DFT Analysis:

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 | Chemical reactivity and stability |

Note: The values in this table are illustrative and based on typical ranges for organic molecules, not on specific experimental or computational data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. Electrophilic (electron-poor) and nucleophilic (electron-rich) sites can be readily identified, providing insights into how the molecule will interact with other chemical species. mdpi.com The MEP map is typically colored, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). For this compound, an MEP map would likely show a negative potential around the furan (B31954) oxygen and the aniline (B41778) nitrogen, suggesting these are sites for electrophilic attack.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. The calculations can also help in the assignment of specific vibrational modes to the observed spectral bands. Such a study on this compound would aid in its structural characterization.

Conformational Analysis and Determination of Energetically Favorable Geometries

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are employed to determine the potential energy surface of the molecule and identify the most stable conformations, which correspond to energy minima. nih.gov For a flexible molecule like this compound, with rotation possible around the bond connecting the furan and aniline rings, several conformers may exist. A computational study would calculate the relative energies of these conformers to identify the most energetically favorable geometry. rsc.org This information is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the energy maxima along the reaction coordinate. nih.govmdpi.com The activation energy of the reaction can be calculated from the energy difference between the reactants and the transition state. For this compound, computational studies could be used to explore its reactivity in various chemical transformations, such as electrophilic substitution on the aniline or furan ring. Understanding the reaction pathways and the structures of transition states can aid in optimizing reaction conditions and predicting reaction outcomes.

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions play a critical role in determining the physical properties and biological activity of molecules. Molecular modeling can be used to study these interactions in detail. For this compound, potential intermolecular interactions include hydrogen bonding involving the amine group and the hydrochloride ion, as well as π-stacking interactions between the aromatic furan and aniline rings. mdpi.com Computational models can quantify the strength of these interactions and predict how molecules will pack in the solid state or interact with a biological target.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. These models are built by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined properties.

As of the current available scientific literature, no specific QSPR studies focused on the non-biological properties of this compound have been published. While QSPR is a widely used methodology in computational chemistry to predict properties such as boiling point, solubility, and partition coefficients for a vast range of organic molecules, dedicated research on this particular compound is not available.

The absence of such studies means there are currently no established models or publicly available datasets that correlate the structural features of this compound with its specific non-biological physicochemical properties through QSPR analysis. Future computational research may explore this area to develop predictive models for this and related compounds.

Data Tables

No data is available from QSPR studies for this compound.

Synthesis and Characterization of Structural Derivatives and Analogues

Systematic Modification of the Aniline (B41778) Ring

The aniline ring of 2-(5-methyl-2-furyl)aniline is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups that can modulate the electronic and steric properties of the molecule. The primary methods for these modifications include electrophilic aromatic substitution and N-alkylation/acylation.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. Given that the ortho position is sterically hindered by the bulky 5-methyl-2-furyl substituent, incoming electrophiles are predominantly directed to the para position (position 4 of the aniline ring).

Halogenation: Direct halogenation of 2-(5-methyl-2-furyl)aniline with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) can introduce a halogen atom, typically at the para position. The reaction proceeds under mild conditions to yield derivatives like 4-bromo-2-(5-methyl-2-furyl)aniline.

Nitration: Nitration of the aniline ring must be approached with caution due to the strong oxidizing nature of nitrating agents (e.g., HNO₃/H₂SO₄), which can lead to unwanted side reactions and degradation of the furan (B31954) ring. A common strategy involves the protection of the amino group as an acetamide. The resulting N-(2-(5-methyl-2-furyl)phenyl)acetamide can then be nitrated, directing the nitro group to the para position. Subsequent hydrolysis of the amide bond yields 4-nitro-2-(5-methyl-2-furyl)aniline. youtube.com

N-Substitution: The nitrogen atom of the aniline can be functionalized through various reactions to yield N-substituted derivatives.

N-Alkylation: Reaction with alkyl halides in the presence of a base can produce secondary and tertiary amines. For example, treatment with methyl iodide can yield N-methyl-2-(5-methyl-2-furyl)aniline.

N-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords the corresponding amides. For instance, reaction with acetyl chloride yields N-(2-(5-methyl-2-furyl)phenyl)acetamide.

The synthesis of these derivatives is typically confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which provide detailed information about the molecular structure and the position of the new substituents.

| Derivative Name | Modification Type | Typical Reagents | Expected Position of Substitution |

|---|---|---|---|

| 4-Bromo-2-(5-methyl-2-furyl)aniline | Halogenation | N-Bromosuccinimide (NBS) | C4 (para) |

| 4-Nitro-2-(5-methyl-2-furyl)aniline | Nitration (via protected amine) | HNO₃/H₂SO₄ on acetanilide | C4 (para) |

| N-Methyl-2-(5-methyl-2-furyl)aniline | N-Alkylation | Methyl Iodide (CH₃I), Base | N1 |

| N-(2-(5-methyl-2-furyl)phenyl)acetamide | N-Acylation | Acetyl Chloride, Pyridine | N1 |

Alterations and Substitutions on the Furan Heterocycle

The furan ring is another key site for structural modification. Its electron-rich nature makes it susceptible to electrophilic attack, and modern cross-coupling reactions provide powerful tools for introducing aryl or other substituents.

A particularly effective method for the arylation of furan rings is the Meerwein arylation reaction . This reaction involves the addition of an aryl diazonium salt to an electron-rich heterocycle, catalyzed by a copper salt. This approach can be used to synthesize analogues where the aniline moiety is attached to a furan ring that bears an additional aryl group. For instance, various substituted anilines can be diazotized and then coupled with 5-methyl-2-furaldehyde.

One study detailed the synthesis of 5-(substituted phenyl)-2-furfuraldehydes from a range of substituted anilines via this method. The general procedure involves diazotizing the substituted aniline with sodium nitrite (B80452) in hydrochloric acid at low temperatures, followed by a copper-catalyzed coupling with furfural (B47365). While this example modifies furfural rather than 2-(5-methyl-2-furyl)aniline directly, it establishes a valid synthetic route for creating 5-aryl-2-furyl structures, which are direct analogues.

| Substituent on Phenyl Ring | Starting Aniline | Physical State of Product | Yield (%) |

|---|---|---|---|

| p-nitro | p-nitroaniline | Dark brown crystals | 88 |

| p-chloro | p-chloroaniline | Pale brown crystals | 92 |

| p-bromo | p-bromoaniline | Brown crystals | 85 |

| p-toluidine | p-toluidine | Dark brown crystals | 75 |

| o-carboxy | Anthranilic acid | Brown crystals | 65 |

These furfural derivatives can then be converted into the corresponding aniline analogues through established synthetic pathways, such as reductive amination or conversion of the aldehyde to a leaving group followed by coupling with an appropriate aniline precursor.

Elaboration at the Methyl Group of the Furan Ring

The methyl group at the C5 position of the furan ring, while generally less reactive than the aromatic rings, can be functionalized through radical reactions or oxidation. These transformations provide a route to introduce a variety of functional groups, significantly expanding the structural diversity of the derivatives.

Benzylic-like Bromination: The methyl group on the furan ring is analogous to a benzylic position and is susceptible to free-radical bromination. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light, is the standard method for this transformation. chemistrysteps.comchadsprep.comkoreascience.kr This reaction would convert 2-(5-methyl-2-furyl)aniline into 2-(5-(bromomethyl)-2-furyl)aniline. The resulting bromo derivative is a versatile intermediate that can be converted into alcohols, ethers, amines, and nitriles via nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can achieve this transformation. For example, oxidation of 2-(5-methyl-2-furyl)aniline would yield 5-(2-aminophenyl)furan-2-carbaldehyde or 5-(2-aminophenyl)furan-2-carboxylic acid, depending on the reaction conditions. These derivatives, with their newly introduced carbonyl functionalities, serve as valuable precursors for further synthetic elaborations, such as the formation of imines, hydrazones, or amides.

| Target Derivative | Reaction Type | Key Reagents | Intermediate/Product Functionality |

|---|---|---|---|

| 2-(5-(Bromomethyl)-2-furyl)aniline | Radical Bromination | NBS, AIBN (or light) | Alkyl Halide |

| 5-(2-Aminophenyl)furan-2-carbaldehyde | Oxidation | Mild oxidizing agent (e.g., MnO₂) | Aldehyde |

| 5-(2-Aminophenyl)furan-2-carboxylic acid | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic Acid |

Hybridization with Other Heterocyclic and Aromatic Systems

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophoric units into a single molecule to create a new entity with potentially enhanced or synergistic biological activities. koreascience.kr The 2-(5-methyl-2-furyl)aniline scaffold can be fused or linked to other heterocyclic systems, such as thiazoles, pyrimidines, or quinolines, to generate novel hybrid compounds.

Synthesis of Thiazole (B1198619) Hybrids: A common route to thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. ekb.eg To create a thiazole hybrid of 2-(5-methyl-2-furyl)aniline, the aniline could first be converted into the corresponding thioamide, N-(2-(5-methyl-2-furyl)phenyl)thioacetamide, by treatment with Lawesson's reagent or phosphorus pentasulfide. Subsequent reaction with an α-haloketone, such as chloroacetone, would lead to the formation of a 2,4-disubstituted thiazole ring linked to the parent molecule.

Synthesis of Pyrimidine (B1678525) Hybrids: Pyrimidine rings can be constructed by condensing a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. nih.govnih.gov An alternative strategy involves the reaction of an enaminone with an amino-azole. For instance, the amino group of 2-(5-methyl-2-furyl)aniline could be transformed into a guanidine (B92328). This guanidine derivative could then be cyclized with a β-diketone like acetylacetone (B45752) to form a substituted pyrimidine ring directly attached to the aniline nitrogen.

These synthetic strategies allow for the creation of complex molecules where the unique electronic and structural features of the 2-(5-methyl-2-furyl)aniline moiety are combined with those of other important heterocyclic systems.

Influence of Structural Modifications on Chemical Reactivity

The introduction of substituents onto either the aniline or the furan ring significantly alters the electronic distribution and steric environment of the 2-(5-methyl-2-furyl)aniline molecule, thereby influencing its chemical reactivity. These effects can be qualitatively understood and quantitatively analyzed using principles of physical organic chemistry, such as the Hammett equation. viu.calibretexts.org

The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates reaction rates (k) and equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents. The substituent constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

Effects of Aniline Ring Substituents:

Electron-Donating Groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density on the aniline ring and on the nitrogen atom. This enhances the nucleophilicity of the amine, making it more reactive in N-alkylation and N-acylation reactions. An EDG would result in a negative Hammett σ value.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density on the aniline ring and reduce the nucleophilicity of the amino group. This deactivation makes electrophilic substitution on the aniline ring more difficult and slows down reactions involving the amino group as a nucleophile. EWGs have positive Hammett σ values.

Effects of Furan Ring Substituents:

The sign of the reaction constant (ρ) provides insight into the reaction mechanism. A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge in the transition state. A positive ρ value signifies that the reaction is favored by electron-withdrawing groups, indicating the development of negative charge in the transition state. By studying the kinetics of reactions for a series of derivatives, a Hammett plot can be constructed, and the resulting ρ value can be used to elucidate mechanistic details. rsc.org

Role As a Versatile Synthetic Building Block

Integration into Complex Organic Frameworks

The bifunctional nature of 2-(5-methyl-2-furyl)aniline makes it a candidate for the synthesis of complex heterocyclic systems and metal-organic frameworks (MOFs). The aniline (B41778) nitrogen can be acylated, alkylated, or used in cyclization reactions, while the furan (B31954) ring can undergo electrophilic substitution or participate in cycloaddition reactions.

While specific examples using 2-(5-methyl-2-furyl)aniline are not prominent in the literature, related structures are used to build larger, more complex molecules. For instance, the amino group can be diazotized and converted to other functionalities, or it can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds. The synthesis of MOFs often relies on organic linkers containing nitrogen or oxygen atoms that can coordinate with metal ions. nih.govnih.gov The nitrogen of the aniline and the oxygen of the furan in 2-(5-methyl-2-furyl)aniline could potentially serve as coordination sites.

Table 1: Potential Reactions for Framework Synthesis

| Reaction Type | Reagents/Conditions | Potential Outcome |

|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | Formation of a triarylamine structure |

| Pictet-Spengler Reaction | Aldehyde or ketone, Acid catalyst | Synthesis of a tetrahydro-β-carboline derivative |

| Diels-Alder Reaction | Dienophile | Formation of a bicyclic adduct from the furan ring |

Precursor for Advanced Materials (e.g., Polymer Science applications if applicable)

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. rsc.orgnih.gov The presence of the furan ring in 2-(5-methyl-2-furyl)aniline could introduce new properties to such polymers, including altered solubility, thermal stability, and electronic characteristics. The polymerization can typically be achieved through oxidative chemical or electrochemical methods.

The resulting polymer would have a backbone consisting of linked aniline units, with the 5-methyl-2-furyl group as a pendant substituent. This substituent could influence the polymer's morphology and processability. researchgate.netrroij.com For example, the furan ring might provide sites for cross-linking or further functionalization. While research on polymers derived specifically from 2-(5-methyl-2-furyl)aniline is not available, the general principles of aniline polymerization are well-established. knowde.com

| Morphology | The substituent can influence the packing of polymer chains, affecting the material's morphology (e.g., granular, fibrous). nih.gov |

Contribution to Chemical Libraries for Diverse Research Avenues

In drug discovery and materials science, chemical libraries are collections of diverse compounds used for screening for biological activity or desired properties. Scaffolds are core molecular structures upon which diversity is built. The 2-furylaniline scaffold of 2-(5-methyl-2-furyl)aniline is a potential starting point for creating such libraries. nih.govhts-biochemie.de

By modifying the aniline and furan components, a large number of derivatives can be synthesized. For example, the amino group can be reacted with a diverse set of carboxylic acids to form an amide library, or with various sulfonyl chlorides to produce a sulfonamide library. nih.gov The furan ring could also be functionalized, although this is often more challenging. These libraries can then be screened in high-throughput assays to identify compounds with interesting biological or material properties.

Applications in Catalysis as a Component of Ligand Systems or Pre-catalysts

The nitrogen atom of the aniline and the oxygen atom of the furan in 2-(5-methyl-2-furyl)aniline present potential coordination sites for metal ions. This makes the molecule a candidate for use as a ligand in transition metal catalysis. Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are widely used in coordination chemistry and catalysis. nih.govmdpi.com 2-(5-Methyl-2-furyl)aniline could be converted into a Schiff base ligand, which could then be complexed with metals like copper, palladium, or nickel to form catalysts for various organic transformations, such as oxidation or cross-coupling reactions.

While there is no specific literature on catalytic systems derived from 2-(5-methyl-2-furyl)aniline, the broader class of aniline and furan-containing ligands is known. The electronic and steric properties of the 5-methyl-2-furyl group would influence the stability and reactivity of the corresponding metal complex.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(5-Methyl-2-furyl)aniline hydrochloride in laboratory settings?

Methodological Answer:

A common approach involves alkylation of 2-methylfuran with substituted 2-hydroxybenzyl alcohols under acidic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt. For instance, ethanol-HCl solutions have been used to convert intermediates like 2-hydroxyaryl(5-methylfuran-2-yl)alkanes into benzo[b]furan derivatives, which may serve as analogs for structural optimization . Key steps include:

- Reagent Selection : Use anhydrous HCl for salt formation to avoid hydrolysis.

- Reaction Monitoring : Track progress via TLC or HPLC to ensure complete conversion.

- Purification : Recrystallization from ethanol or methanol is recommended for isolating high-purity crystals.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent moisture absorption and oxidation. Ensure the storage area is dry, well-ventilated, and free from ignition sources .

- Handling Precautions :

- Use chemical-resistant gloves (e.g., nitrile) and eye protection.

- Avoid skin contact and inhalation of dust; work in a fume hood with local exhaust ventilation .

- Prevent electrostatic discharge by grounding equipment.

Advanced: What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λmax ~235–288 nm) can assess purity, while GC-MS identifies volatile impurities .

- Spectroscopy :

- 1H/13C NMR : Confirm substituent positions on the furan and aniline rings.

- FT-IR : Verify the presence of NH2 (stretch ~3350 cm⁻¹) and C-Cl bonds.

- Elemental Analysis : Validate the hydrochloride salt stoichiometry (e.g., C, H, N, Cl content).

- Challenge : Limited reference data for this compound necessitates cross-validation with synthesized analogs .

Advanced: How can researchers address discrepancies in reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

Yield variations often arise from competing side reactions (e.g., furan ring decomposition or incomplete salt formation). Mitigation strategies include:

- Optimized Reaction Conditions :

- Use degassed solvents to minimize oxidation.

- Adjust HCl concentration (e.g., 2–6 M) to balance protonation and side reactions.

- Byproduct Analysis : Employ LC-MS or MALDI-TOF to identify and quantify impurities.

- Case Study : In furan-aryl alkylation reactions, ethanol-HCl at 50–60°C improved yields of benzo[b]furan derivatives by stabilizing intermediates .

Basic: What decomposition products should researchers anticipate during thermal or oxidative degradation of this compound?

Methodological Answer:

- Thermal Degradation : At elevated temperatures (>150°C), decomposition may release hydrogen chloride (HCl) , nitrogen oxides (NOx) , and carbon monoxide (CO) .

- Oxidative Pathways : Exposure to air or strong oxidizers can lead to furan ring cleavage, producing aldehydes or carboxylic acids. Monitor via FT-IR or GC-MS for carbonyl peaks (~1700 cm⁻¹) or volatile fragments.

Advanced: What mechanistic insights guide the design of this compound derivatives for pharmaceutical applications?

Methodological Answer:

- Structural Modifications :

- Furan Ring : Introduce electron-withdrawing groups (e.g., nitro, halogens) to enhance stability.

- Aniline Moiety : Methyl or methoxy groups at the para position can modulate bioavailability.

- Case Study : Aniline hydrochloride derivatives have served as intermediates in fentanyl synthesis, where imine formation with ketones is critical .

- Computational Modeling : Use DFT calculations to predict reactivity and binding affinities.

Basic: What safety protocols are essential for waste disposal of this compound?

Methodological Answer:

- Waste Classification : Treat as hazardous organic waste due to potential HCl release.

- Disposal Steps :

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: